molecular formula C9H13BrN2 B1429202 5-Bromo-N1-isopropylbenzene-1,2-diamine CAS No. 1038408-35-3

5-Bromo-N1-isopropylbenzene-1,2-diamine

Cat. No. B1429202
M. Wt: 229.12 g/mol
InChI Key: OXYJCZYMCDLXRM-UHFFFAOYSA-N
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Description

5-Bromo-N1-isopropylbenzene-1,2-diamine is an organic molecule with the molecular formula C9H13BrN2 and a molecular weight of 229.12 . It is widely used in the field of research and industry.


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) . The molecule contains a total of 25 atoms, including 13 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Bromine atom .


Physical And Chemical Properties Analysis

The molecule has a PSA of 38 and an XLogP3 of 2.7 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • A technological study for synthesizing derivatives like 1-bromo-2,4-difluorobenzene highlighted methods yielding high purity and yield, emphasizing the importance of efficient synthesis methods in chemical research (Z. He-ping, 2005).
  • Research on halogen-rich intermediates for synthesis, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, underlines the value of halogen-substituted compounds in medicinal chemistry (Yong-Jin Wu et al., 2022).

Advanced Material Development

  • Studies on Pd(II) and Ni(II) complexes containing asymmetric Schiff base ligands, including similar bromo-substituted compounds, provide insights into potential applications in material science (H. Kargar et al., 2020).
  • Research on preparing organosoluble aromatic polyimides based on bromo-substituted compounds highlights the role of these substances in developing new polymers with enhanced solubility and thermal properties (Kuo-yuan Hung & R. Tsiang, 2001).

Biological and Medicinal Chemistry

  • In the field of antiviral research, derivatives of bromo-substituted pyrimidines have shown potential activity, illustrating the significance of these compounds in developing therapeutic agents (D. Hocková et al., 2003).
  • The synthesis of N,N'-Alkylated Tetrahydroquinoxalines through the reaction of bromo-substituted phthalonitrile with secondary diamines demonstrates the potential of bromo-substituted compounds in creating novel organic structures for various applications (I. Abramov et al., 2002).

Photophysical and Photochemical Studies

  • Investigations into the excited states of bromopyrimidines through photoabsorption spectroscopy and theoretical calculations reveal the role of bromo-substituted compounds in understanding photophysical and photochemical properties, which can be crucial in material sciences and phototherapy (M. Mendes et al., 2021).

Safety And Hazards

According to the safety data sheet, the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

4-bromo-2-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYJCZYMCDLXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731916
Record name 4-Bromo-N~2~-(propan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N1-isopropylbenzene-1,2-diamine

CAS RN

1038408-35-3
Record name 4-Bromo-N~2~-(propan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, X Liu, J Huang, C Liu, H Li, C Wang… - European Journal of …, 2022 - Elsevier
Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator and a potential therapeutic target in hematologic malignancies. Selective and transient CDK9 inhibition reduces Mcl-1 …
Number of citations: 6 www.sciencedirect.com

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